Febuxostat Acyl Glucuronide
Overview
Description
Febuxostat Acyl Glucuronide is a metabolite of Febuxostat, a xanthine oxidoreductase inhibitor . Febuxostat is used to treat chronic gout and hyperuricemia . It undergoes extensive hepatic metabolism to yield its major acyl-β-D-glucuronide metabolite .
Synthesis Analysis
Febuxostat is extensively metabolized by oxidation (approximately 35%) and acyl glucuronidation (up to 40%); Febuxostat Acyl Glucuronides are cleared by the kidney .Chemical Reactions Analysis
Febuxostat undergoes extensive hepatic metabolism to yield its major acyl-β-D-glucuronide metabolite .Physical And Chemical Properties Analysis
Febuxostat is rapidly absorbed with peak plasma concentrations attained after 1 to 1.5 hours of oral administration . The solubility of Febuxostat was found to be enhanced via an increase in temperature and PEG 400 mass fraction .Scientific Research Applications
Febuxostat is metabolized into Febuxostat Acyl Glucuronide, which plays a crucial role in the drug's pharmacokinetics and pharmacodynamics. This metabolite is cleared by the kidneys (Kamel et al., 2017).
Febuxostat and its major acyl glucuronide metabolite are potent inhibitors of the organic anion transporter 3 (OAT3), which has significant implications for drug-drug interactions, particularly with medications like rivaroxaban. This interaction can increase the risk of bleeding in patients (Tang et al., 2022).
The metabolism and excretion of Febuxostat, including its conversion to Febuxostat Acyl Glucuronide, were studied in healthy male subjects. This metabolite was one of the primary forms in which the drug was excreted (Grabowski et al., 2011).
Febuxostat is primarily metabolized by glucuronide formation and oxidation in the liver, with Febuxostat Acyl Glucuronide being a significant metabolite. This process is crucial for understanding the drug's effectiveness in treating hyperuricemia in gout (Pandey et al., 2012).
Febuxostat's pharmacokinetics, including the formation of Febuxostat Acyl Glucuronide, were explored in detail in a dose escalation study in healthy subjects. Understanding these pharmacokinetics is vital for determining effective dosing regimens (Khosravan et al., 2006).
Future Directions
Febuxostat’s primary mechanism involves selective inhibition of xanthine oxidase, resulting in reduced uric acid production . Its potential nephroprotective effects and kidney stone prevention properties are noteworthy, particularly for gout patients with renal concerns . More studies with larger sample sizes and higher quality are required to clarify the role of Febuxostat use in the progression of CKD .
properties
IUPAC Name |
(2S,3S,4S,5R,6S)-6-[2-[3-cyano-4-(2-methylpropoxy)phenyl]-4-methyl-1,3-thiazole-5-carbonyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2O9S/c1-9(2)8-31-13-5-4-11(6-12(13)7-23)19-24-10(3)18(34-19)21(30)33-22-16(27)14(25)15(26)17(32-22)20(28)29/h4-6,9,14-17,22,25-27H,8H2,1-3H3,(H,28,29)/t14-,15-,16+,17-,22-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRXRMGPMLDOOKN-FVMGUFKOSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C2=CC(=C(C=C2)OCC(C)C)C#N)C(=O)OC3C(C(C(C(O3)C(=O)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(SC(=N1)C2=CC(=C(C=C2)OCC(C)C)C#N)C(=O)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)C(=O)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N2O9S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30747779 | |
Record name | 1-O-{2-[3-Cyano-4-(2-methylpropoxy)phenyl]-4-methyl-1,3-thiazole-5-carbonyl}-beta-D-glucopyranuronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30747779 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
492.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Febuxostat Acyl Glucuronide | |
CAS RN |
1351692-92-6 | |
Record name | 1-O-{2-[3-Cyano-4-(2-methylpropoxy)phenyl]-4-methyl-1,3-thiazole-5-carbonyl}-beta-D-glucopyranuronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30747779 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Citations
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